molecular formula C5H11NO3S B096454 Ethiin CAS No. 17795-08-3

Ethiin

Cat. No.: B096454
CAS No.: 17795-08-3
M. Wt: 165.21 g/mol
InChI Key: CSZTZFUEOCFFJH-YGVKFDHGSA-N
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Description

Ethiin is a chiral amino acid derivative with a unique structure that includes an ethylsulfinyl group attached to the third carbon of the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethiin typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.

    Sulfoxidation: The introduction of the ethylsulfinyl group is achieved through sulfoxidation reactions. Common reagents for this step include sulfoxides and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Deprotection: The final step involves deprotecting the amino acid to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethiin undergoes various chemical reactions, including:

    Oxidation: The ethylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: Reduction of the sulfinyl group to a sulfide can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted amino acid derivatives.

Scientific Research Applications

Agricultural Applications

Ethiin as a Pesticide:
this compound is classified as an organophosphate compound and is utilized predominantly as an insecticide and acaricide. It has been registered for use since the late 1950s and is primarily applied to crops such as citrus fruits, cotton, and various vegetables. The effectiveness of ethiiin in controlling pest populations makes it a valuable tool for farmers.

  • Usage Statistics:
    • In 1989, approximately one million pounds of ethiiin were used in the United States.
    • By 1992, this figure had decreased to about 868,218 pounds .
  • Toxicological Assessments:
    Recent assessments have focused on the acute and chronic dietary risks associated with ethiiin. For instance, the acute dietary no-observed-adverse-effect level (NOAEL) was determined to be 0.05 mg/kg/day based on studies involving animal models .
Assessment TypeNOAEL (mg/kg/day)EndpointStudy Reference
Acute Dietary0.05Plasma ChEI at 0.5 mg/kg/day (LOAEL)MRID 41188401
Chronic Dietary0.05Plasma, RBC, Brain ChEI at 0.5 mg/kg/day (LOAEL)MRID 41188401

Biological Interactions

This compound and Inflammation:
Recent studies have investigated the interaction between ethiiin and lipopolysaccharides (LPS), which are known to induce inflammation. In a controlled study involving animal subjects, ethiiin was administered alongside LPS to assess its impact on lung inflammation.

  • Key Findings:
    • This compound exposure resulted in significant increases in pulmonary Toll-like receptor (TLR)-4 expression, indicating an inflammatory response.
    • The combination of ethiiin and LPS led to increased total leukocyte counts in bronchoalveolar lavage fluid, suggesting heightened inflammatory activity .

Histopathological Changes:
Histological examinations revealed that exposure to ethiiin caused notable alterations in lung tissue, including increased inflammation scores and changes in cellular architecture .

Health Benefits and Nutritional Aspects

Phytonutraceuticals:
this compound is also found in certain vegetables and contributes to their health-promoting properties. It plays a role as a phytonutraceutical, which are compounds derived from plants that have beneficial effects on human health.

  • Nutritional Composition:
    In onions, for instance, ethiiin comprises about 5% of the total sulfur compounds present alongside other beneficial compounds like mthis compound and alliin .

Mechanism of Action

The mechanism of action of Ethiin involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfinyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound may modulate signaling pathways by interacting with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-3-hydroxypropanoic acid: Similar structure but with a hydroxyl group instead of an ethylsulfinyl group.

    (2R)-2-amino-3-methylsulfinylpropanoic acid: Similar structure but with a methylsulfinyl group instead of an ethylsulfinyl group.

Uniqueness

Ethiin is unique due to the presence of the ethylsulfinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

17795-08-3

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

IUPAC Name

(2R)-2-amino-3-ethylsulfinylpropanoic acid

InChI

InChI=1S/C5H11NO3S/c1-2-10(9)3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10?/m0/s1

InChI Key

CSZTZFUEOCFFJH-YGVKFDHGSA-N

SMILES

CCS(=O)CC(C(=O)O)N

Isomeric SMILES

CCS(=O)C[C@@H](C(=O)O)N

Canonical SMILES

CCS(=O)CC(C(=O)[O-])[NH3+]

melting_point

157-159°C

physical_description

Solid

Synonyms

ethiin
S-ethylcysteine sulfoxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethiin
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethiin
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethiin
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethiin
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethiin
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethiin

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